N-(1,3-benzodioxol-5-yl)-2-{[12-oxo-1-(prop-2-en-1-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl]oxy}acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-{[12-oxo-1-(prop-2-en-1-yl)-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl]oxy}acetamide is a complex heterocyclic compound featuring a benzodioxole moiety linked via an acetamide bridge to a hexahydroazepinoquinazolinone core. This structure combines rigidity (from the fused azepinoquinazolinone) and flexibility (from the propenyl group), which may influence binding affinity and selectivity .
Properties
Molecular Formula |
C25H25N3O5 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(12-oxo-1-prop-2-enyl-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)oxy]acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-2-6-17-19(31-14-23(29)26-16-8-10-20-21(13-16)33-15-32-20)11-9-18-24(17)25(30)28-12-5-3-4-7-22(28)27-18/h2,8-11,13H,1,3-7,12,14-15H2,(H,26,29) |
InChI Key |
IGNJTNJABAAKBU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC2=C1C(=O)N3CCCCCC3=N2)OCC(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural and synthetic differences between the target compound and related derivatives:
Key Observations:
- Core Heterocycles: The hexahydroazepinoquinazolinone core in the target compound distinguishes it from benzimidazole (Compound 28) and quinoline () analogs.
- Substituent Effects: The propenyl group in the target compound may confer reactivity (e.g., Michael addition or covalent binding), unlike the dichloro () or methylbenzoyl () groups, which primarily modulate steric and electronic properties.
- Synthetic Efficiency: Compound 28 achieved an 84% yield via column chromatography (PE/EtOAc 3:7) , whereas analogs like (45.5% yield) highlight variability in synthetic accessibility.
Electronic and Steric Considerations
emphasizes that "isoelectronic" compounds require both electronic and structural similarity for comparable properties. While the target compound shares the benzodioxol-acetamide motif with and , its azepinoquinazolinone core creates distinct steric and electronic profiles:
- The propenyl group introduces electron-deficient alkene character, contrasting with the electron-rich methoxy groups in .
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